2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids. The presence of the isobutylthio group at the 2-position and the carboxylic acid group at the 4-position makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-halo derivatives with sulfur-containing reagents can lead to the formation of thioxopyrimidines . Additionally, cyclization reactions such as [3+3], [4+2], or [5+1] heterocyclization processes can be employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process
Chemical Reactions Analysis
Types of Reactions
2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carboxylic acid group can yield alcohols or aldehydes .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural similarity to nucleic acid components makes it a potential candidate for studying nucleic acid interactions and functions.
Mechanism of Action
The mechanism of action of 2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors involved in nucleic acid metabolism or cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid include other pyrimidine derivatives with sulfur-containing groups or carboxylic acid groups. Examples include:
- 2-Thioxopyrimidine
- 4-Carboxypyrimidine
- 2-Methylthio-4-carboxypyrimidine
Uniqueness
The uniqueness of this compound lies in the specific combination of the isobutylthio group and the carboxylic acid group on the pyrimidine ring. This combination imparts distinct chemical and biological properties that may not be present in other similar compounds .
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-(2-methylpropylsulfanylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2S/c1-7(2)5-15-6-9-11-4-3-8(12-9)10(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
IUTWNXZDLJEDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSCC1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
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